molecular formula C14H25N3 B7584627 2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine

2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine

Cat. No.: B7584627
M. Wt: 235.37 g/mol
InChI Key: FHRHXLUOAAJDBM-UHFFFAOYSA-N
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Description

2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine, also known as TMA-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It was first synthesized in the 1960s by the American chemist Alexander Shulgin. TMA-2 is a potent hallucinogen that produces profound changes in perception, thought, and mood.

Mechanism of Action

2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine acts as a partial agonist at the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of many psychedelic compounds. It also increases the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and arousal. The exact mechanism by which this compound produces its effects is not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound produces profound changes in perception, thought, and mood. It can cause visual hallucinations, altered thinking, and changes in emotional state. This compound has also been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.

Advantages and Limitations for Lab Experiments

2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic compounds. However, this compound is a potent hallucinogen that can produce profound changes in perception, thought, and mood, which can be difficult to control in laboratory settings.

Future Directions

Further research is needed to fully understand the mechanism by which 2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine produces its effects. It is also important to investigate the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, more research is needed to determine the long-term effects of this compound on the brain and behavior.

Synthesis Methods

The synthesis of 2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine involves the reaction of 2,4,4-trimethylcyclohexanone with methylamine and formaldehyde. The resulting intermediate is then reacted with 2-methylimidazole to yield this compound. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.

Scientific Research Applications

2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine has been used in scientific research to study its effects on the brain and behavior. It has been found to activate the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelic compounds. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and arousal.

Properties

IUPAC Name

2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3/c1-11-9-14(2,3)6-5-12(11)16-10-13-15-7-8-17(13)4/h7-8,11-12,16H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRHXLUOAAJDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1NCC2=NC=CN2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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